molecular formula C18H14O4 B5586517 6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one

6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one

Cat. No. B5586517
M. Wt: 294.3 g/mol
InChI Key: KXFXRAXHJSHIAJ-UHFFFAOYSA-N
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Description

"6-methoxy-3-(2-methylbenzoyl)-4H-chromen-4-one" belongs to the chromen-4-one family, a class of compounds known for their diverse biological activities and applications in materials science. These compounds are derivatives of coumarins, which are naturally occurring in many plants and have been extensively studied for their pharmacological properties.

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves the Friedel-Crafts acylation, which is a critical step in constructing the core structure of these compounds. A notable synthesis approach is the one-pot domino Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides, leading to 2,3-disubstituted chromen-4-one derivatives. This method features mild reaction conditions and high yields, demonstrating the versatility and efficiency of synthesizing chromen-4-one derivatives (Bam & Chalifoux, 2018).

Molecular Structure Analysis

Molecular structure analysis, often conducted through X-ray crystallography, reveals the geometric configuration of these compounds. For example, the structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, was determined, highlighting the coplanar nature of the pyran ring, a feature that might influence the physical and chemical properties of these molecules (Wang et al., 2005).

Chemical Reactions and Properties

Chromen-4-one derivatives undergo various chemical reactions, including ring opening and closure, which are pivotal in further modifying the core structure for specific applications. The reactivity of these compounds can be analyzed through quantum studies, which provide insights into their reactivity and stability under different conditions (Halim & Ibrahim, 2022).

properties

IUPAC Name

6-methoxy-3-(2-methylbenzoyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-5-3-4-6-13(11)17(19)15-10-22-16-8-7-12(21-2)9-14(16)18(15)20/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFXRAXHJSHIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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